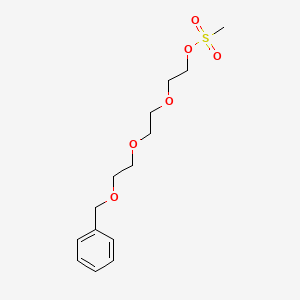
Benzyl-PEG3-MS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG3-MS is typically synthesized through a stepwise addition of ethylene glycol monomers. The synthesis involves the use of a solid support, such as Wang resin, which contains the 4-benzyloxy benzyl alcohol function . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation. Cleavage of PEGs from the solid support is achieved with trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of ethylene oxide. This process is often carried out in a controlled environment to ensure high purity and yield. The mesylation step is performed using methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the mesyl group .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG3-MS primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a benzyl-PEG3-amine derivative .
Scientific Research Applications
Benzyl-PEG3-MS is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Benzyl-PEG3-MS exerts its effects primarily through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG2-MS: Similar to Benzyl-PEG3-MS but with a shorter PEG chain.
Benzyl-PEG4-MS: Similar to this compound but with a longer PEG chain.
Methoxy-PEG3-MS: Contains a methoxy group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific PEG chain length and the presence of a benzyl group, which provides distinct physicochemical properties. The mesyl group also makes it highly reactive in nucleophilic substitution reactions, enhancing its utility in various synthetic applications .
Properties
Molecular Formula |
C14H22O6S |
|---|---|
Molecular Weight |
318.39 g/mol |
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C14H22O6S/c1-21(15,16)20-12-11-18-8-7-17-9-10-19-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
InChI Key |
MEUSATKDKDWEPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















